molecular formula C18H15Cl2NO3S2 B2900108 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2185590-63-8

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2900108
CAS No.: 2185590-63-8
M. Wt: 428.34
InChI Key: ZMKIWPODGGZKKB-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic heterocyclic amide derivative of interest in pharmacological and organic chemistry research. This compound features a 2,4-dichlorophenoxyacetamide group, a pharmacophore known in certain derivatives to exhibit potential as a COX-2 inhibitor, suggesting prospects for anti-inflammatory agent development . The molecular scaffold also incorporates bithiophene heterocycles; such structures are frequently investigated for their significant antimicrobial and antioxidant properties, as demonstrated in studies of related thiophene-containing acetamide molecules . The mechanism of action for this specific compound is not fully elucidated and is a subject for ongoing research, but it may involve interactions with enzyme active sites or microbial cellular components. Researchers are exploring its use as a key intermediate in synthetic organic chemistry and for in silico molecular docking studies to predict biological activity and affinity for target proteins. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S2/c19-12-1-2-15(13(20)7-12)24-9-18(23)21-8-14(22)17-4-3-16(26-17)11-5-6-25-10-11/h1-7,10,14,22H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKIWPODGGZKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C19H20Cl2N2O3S
  • Molecular Weight : 403.34 g/mol

The structural components include a bithiophene moiety, a hydroxyethyl group, and a dichlorophenoxy acetamide backbone. These features contribute to its biological activity by allowing specific interactions with various molecular targets.

This compound has been shown to modulate several biological pathways:

  • STING Pathway Activation : The compound acts as an agonist for the Stimulator of Interferon Genes (STING) protein, which plays a crucial role in innate immune responses. Activation of STING leads to the production of type I interferons and pro-inflammatory cytokines essential for antitumor immunity.
  • Lysophosphatidic Acid Receptor Antagonism : Research indicates that similar compounds with the dichlorophenoxy group exhibit antagonistic activity at the lysophosphatidic acid receptor (LPA2), which is involved in various physiological processes including cell proliferation and migration .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits promising biological activity:

  • Antitumor Activity : The compound has shown efficacy in inhibiting tumor cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of 900 nM against specific cancer cell lines .
  • Anti-inflammatory Effects : By modulating the STING pathway, this compound can enhance the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

In Vivo Studies

In vivo studies further support the biological activity of this compound:

  • Mouse Models : Efficacy was observed in mouse models where the compound's action on the STING pathway resulted in enhanced antitumor immunity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Immune Response Modulation :
    • Researchers found that activation of STING by this compound led to increased levels of type I interferons in murine models.
    • The study highlighted its potential use as an immunotherapeutic agent in cancer treatment.
  • Antagonistic Activity at LPA Receptors :
    • Compounds with similar structural motifs were evaluated for their antagonistic effects on LPA receptors.
    • The introduction of the 2,4-dichlorophenoxy moiety significantly improved antagonist activity at LPA receptors compared to other analogs .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectIC50 Value (nM)Reference
Antitumor ActivityInhibition of tumor growth900
STING Pathway ActivationIncreased interferon levelsN/A
LPA Receptor AntagonismBlockade of LPA signaling5500

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The compound’s key structural elements include:

  • 2,4-Dichlorophenoxyacetamide backbone: Shared with anti-inflammatory derivatives like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (compound 3) .

Comparison with COX-2 Inhibitors

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, exhibit COX-2 selectivity via interactions with the enzyme’s hydrophobic pocket .

Comparison with Anti-Pseudomonal Agents

N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) showed moderate anti-pseudomonal activity . The benzyl group in 6a facilitates π-π interactions, whereas the bithiophene-hydroxyethyl group in the target compound could enhance binding to hydrophobic enzyme pockets, such as those in viral proteases (e.g., SARS-CoV-2 Mpro) .

Comparison with Crystallographically Characterized Analogs

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms hydrogen-bonded chains via N–H⋯O interactions . The target compound’s hydroxyethyl group may similarly participate in hydrogen bonding, but its bithiophene system introduces steric bulk that could disrupt crystal packing or alter solubility.

Structural and Functional Data Table

Compound Name Key Substituents Molecular Weight Bioactivity (Reported) Reference
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide Bithiophene-hydroxyethyl, dichlorophenoxy 348.4 (est.) Potential COX-2 inhibition
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (533) 4-Methylpyridinyl, dichlorophenoxy Not reported Synthetic auxin agonist
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)acetamide (6a) Methylenedioxybenzyl, dichlorophenoxy 354.0 Anti-Pseudomonal activity
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Cyclohexyl, dichlorophenoxy Not reported Crystallographic H-bond networks
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (3) Trichloro-hydroxyethyl, dichlorophenoxy 432.5 COX-2 inhibition (precursor)

Key Research Findings and Implications

  • Chlorophenoxy Specificity: The 2,4-dichlorophenoxy group is a conserved feature in COX-2 inhibitors, suggesting its role in enzyme active-site recognition .
  • Synthetic Flexibility : The hydroxyethyl linker allows for further functionalization, as seen in derivatives like compound 3, which can be modified with thioureido groups .

Q & A

Q. What are the standard synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide, and how can reaction conditions be optimized for yield?

The synthesis of structurally analogous acetamides typically involves multi-step protocols:

  • Step 1 : Condensation of a thiophene derivative (e.g., 2,3'-bithiophen-5-yl) with a hydroxyethyl group via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the 2,4-dichlorophenoxy moiety through etherification or alkylation using chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Final amide bond formation via coupling with the hydroxyethyl intermediate, often employing carbodiimide-based reagents (e.g., DCC/DMAP).
    Optimization : Adjust solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometry (1.5–2.0 equivalents of dichlorophenoxy precursor) to maximize yield. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Verify the presence of diagnostic signals (e.g., thiophene protons at δ 6.8–7.5 ppm, hydroxyethyl -OH at δ 2.5–3.5 ppm, and dichlorophenoxy aromatic protons at δ 7.0–7.8 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1660–1680 cm⁻¹) and hydroxyl O-H stretch (~3400–3500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. How can researchers assess the compound’s preliminary bioactivity in vitro?

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .
  • Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HeLa or HEK293) at concentrations of 1–100 μM for 48 hours. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory NMR data arising from synthetic impurities be resolved?

Contradictions often stem from:

  • By-products : Unreacted dichlorophenoxy intermediates or dimerization by-products. Use preparative HPLC (C18 column, 70% acetonitrile/water) to isolate the pure compound .
  • Solvent Artifacts : Residual DMF (δ 2.7–2.9 ppm in ¹H NMR) may mask signals. Ensure thorough lyophilization or repeated precipitation .
    Validation : Compare experimental spectra with computational predictions (e.g., DFT-based NMR shifts) .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Structural Modifications : Replace the hydroxyethyl group with a methoxyethyl moiety to reduce oxidative metabolism.
  • Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl) for controlled release .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Q. How can researchers elucidate the mechanism of action (MoA) for this compound?

  • Target Identification : Perform pull-down assays using biotinylated analogs and streptavidin beads, followed by LC-MS/MS proteomic analysis .
  • Molecular Dynamics Simulations : Model binding interactions with hypothesized targets (e.g., kinase ATP-binding pockets) using software like GROMACS .
  • Transcriptomic Profiling : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

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